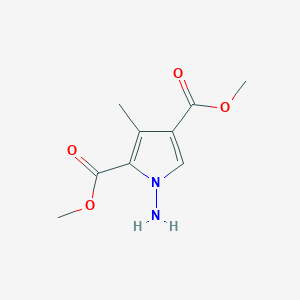

dimethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate

Description

Dimethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate is a heterocyclic compound featuring a pyrrole ring substituted with an amino group at position 1, a methyl group at position 3, and ester groups (methyl carboxylates) at positions 2 and 2.

Properties

IUPAC Name |

dimethyl 1-amino-3-methylpyrrole-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-5-6(8(12)14-2)4-11(10)7(5)9(13)15-3/h4H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAJDROLACMXGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=C1C(=O)OC)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583290 | |

| Record name | Dimethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

310431-26-6 | |

| Record name | Dimethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Pyrrole Core with Substituents

A common approach begins with the synthesis of substituted pyrrole derivatives such as 2,4-dimethyl pyrrole or 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate intermediates. For example, a patent (CN102887851B) describes the preparation of 3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde using methyl acetoacetate and sodium nitrite, followed by zinc powder reduction to form a diethyl dicarboxylate pyrrole intermediate. This intermediate is then hydrolyzed and purified to yield the pyrrole core with ester groups.

Amination and Esterification

The introduction of the amino group at the 1-position and methyl substitution at the 3-position of the pyrrole ring is achieved through controlled amination reactions and methylation steps. Esterification to form the dimethyl dicarboxylate groups typically involves reaction with methanol under acidic or catalytic conditions.

Catalytic Methods for Functionalized Pyrroles

Recent research has reported zirconium-catalyzed syntheses of tetrasubstituted pyrroles from N-acyl α-aminoaldehydes and 1,3-dicarbonyl compounds. This method allows direct formation of functionalized pyrroles with high yields (up to 88%) under mild conditions (THF/1,4-dioxane and water). Although this study focused on diacylpyrroles, the methodology is relevant for synthesizing amino-substituted pyrrole esters by selecting appropriate aminoaldehyde and dicarbonyl substrates.

Detailed Synthetic Procedure (Based on Patent CN102887851B)

| Step | Reaction Description | Reagents & Conditions | Product & Yield |

|---|---|---|---|

| 1 | Synthesis of 2,4-dimethyl pyrrole-3,5-diethyl dicarboxylate | Methyl acetoacetate + Sodium nitrite (aqueous), then zinc powder reduction, reflux 1 hour | Faint yellow solid, 2,4-dimethyl pyrrole-3,5-diethyl dicarboxylate; yield not explicitly stated |

| 2 | Hydrolysis and ring formation | Suspension in aqueous KOH, reflux overnight, acidification with HCl, neutralization with saturated K2CO3, extraction with ethyl acetate | White transparent liquid 2,4-dimethyl pyrrole obtained by distillation at 80°C under reduced pressure |

| 3 | Formylation to 3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde | Dissolve 2,4-dimethyl pyrrole in DMF, add phosphorus oxychloride dropwise, stir overnight at room temperature, quench in ice water, pH adjustment to 8 with saturated K2CO3, extraction | Thick product obtained after drying; yield up to 38% reported |

This sequence provides a reliable route to pyrrole derivatives with ester and aldehyde functionalities, which can be further transformed into the target amino ester compound by amination and methylation.

Analytical Data and Purification

- Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure of intermediates and final products. For example, 1H NMR spectra recorded at 300 MHz in CDCl3 solvent show characteristic peaks corresponding to methyl, amino, and ester protons.

- Purification is typically achieved by crystallization or extraction followed by drying over sodium sulfate and vacuum distillation.

- Thin Layer Chromatography (TLC) is used to monitor reaction progress and completion during hydrolysis and other steps.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | Methyl acetoacetate, sodium nitrite, zinc powder, potassium hydroxide, phosphorus oxychloride, DMF |

| Reaction solvents | Acetic acid, aqueous KOH, DMF, ethyl acetate |

| Temperature conditions | Reflux for reduction and hydrolysis; room temperature for formylation; 80°C under vacuum for distillation |

| Reaction times | 1 hour for reduction; overnight reflux for hydrolysis; overnight stirring for formylation |

| Yields | Up to 38% for formylated pyrrole intermediate |

| Purification methods | Crystallization, extraction, drying over sodium sulfate, vacuum distillation |

| Analytical techniques | 1H NMR, TLC |

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,4-dicarboxylate derivatives, while substitution reactions can introduce a wide range of functional groups onto the pyrrole ring.

Scientific Research Applications

Organic Chemistry Applications

Synthesis of Pyrrole Derivatives

DMAMPDC is utilized in the synthesis of various pyrrole derivatives. It can react with aliphatic and aromatic primary amines to produce a series of 1-substituted pyrrole-3,4-dicarboxylates. The reaction yields compounds with varying degrees of substitution, which can be critical for developing new materials with tailored properties. The yields for these reactions typically range from 14% to 93% depending on the specific reaction conditions employed.

Table 1: Summary of Pyrrole Derivatives Synthesized from DMAMPDC

| Compound Name | Yield (%) | Reaction Conditions |

|---|---|---|

| 1-Hydroxymethyl-3-methyl-1H-pyrrole-2,4-dicarboxylate | 85 | Reflux with hydroxylamine |

| 1-Benzoyloxymethyl-3-methyl-1H-pyrrole-2,4-dicarboxylate | 86 | Michael addition with benzoyl chloride |

| Other Substituted Variants | 14 - 93 | Various amines used |

Material Science Applications

Pyrrole Copolymer Soft Actuators

In material science, DMAMPDC is employed in the preparation of pyrrole copolymer soft actuators. These actuators exhibit reduced electrochemical creep and improved actuation strain characteristics. The incorporation of DMAMPDC into polymer matrices enhances their mechanical properties and responsiveness to stimuli, making them suitable for applications in soft robotics and artificial muscle systems.

Biological Research Applications

Neuroprotective Effects

Recent studies have indicated that DMAMPDC may possess neuroprotective properties, potentially offering benefits in protecting neuronal cells from oxidative stress. This application is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role. The specific biological mechanisms are still under investigation, but initial findings suggest that DMAMPDC can modulate pathways involved in cellular defense.

Potential Therapeutic Uses

The structural characteristics of DMAMPDC suggest potential therapeutic applications in various diseases. Compounds related to pyrroles have been studied for their anti-inflammatory and antioxidant activities. Research continues to explore these interactions to better understand the compound's biological relevance and optimize its applications .

Mechanism of Action

The mechanism of action of dimethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. The amino and ester groups on the pyrrole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Specific pathways and targets depend on the compound’s derivatives and their intended applications.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Reactivity and Stability

- Amino vs. Hydroxyl Groups: The amino group at position 1 in the target compound contrasts with the hydroxyl group in dimethyl 5-acetyl-1-hydroxy-4-methyl-1H-pyrrole-2,3-dicarboxylate. The latter forms a strong intramolecular H-bond (O–H···O distance: 2.558 Å), rendering it resistant to oxidation, whereas the amino group may participate in different H-bonding or coordination interactions .

- Chloromethyl vs. Hydroxymethyl : The chloromethyl substituent in diethyl 5-(chloromethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate enhances electrophilicity, enabling nucleophilic substitution reactions, unlike the hydroxymethyl analog, which is more polar and less reactive .

Ester Group Influence

Spectroscopic and Analytical Data

- Mass Spectrometry: Analogs like diethyl 5-(3-aminophenyl)-1-(3-cyanopyrrol-2-yl)-2-methylpyrrole-3-carboxylate show molecular ions at m/z 454 (M⁺), consistent with the mass trends of substituted pyrroles .

- NMR Trends : The ¹³C NMR shifts for pyrrole dicarboxylates typically range between 120–170 ppm for carbonyl carbons and aromatic protons, with specific shifts depending on substituent electronegativity (e.g., fluorine in 3-fluoropyridine-2,4-dicarboxylate causes downfield shifts) .

Biological Activity

Dimethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate (DMAMPDC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of DMAMPDC, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

DMAMPDC features a pyrrole ring substituted with amino and ester groups, which contribute to its reactivity and biological interactions. The molecular formula is , and its structure allows for various hydrogen bonding and molecular interactions that are critical for biological activity.

The biological activity of DMAMPDC is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino and ester groups facilitate hydrogen bonding, influencing the compound's pharmacodynamics. Research indicates that DMAMPDC may act on various pathways, including:

- Antiviral Activity : DMAMPDC has shown potential as an antiviral agent, particularly against viruses such as the tobacco mosaic virus (TMV) and herpes simplex virus type 1 (HSV-1) .

- Neuroprotective Effects : Preliminary studies suggest that DMAMPDC may protect neuronal cells from oxidative stress, indicating a possible role in neurodegenerative disease therapies .

- Antibacterial Properties : Similar pyrrole derivatives have demonstrated antibacterial activity, suggesting that DMAMPDC may also possess this property .

Comparative Analysis with Similar Compounds

To understand the unique properties of DMAMPDC, it is beneficial to compare it with related compounds. The following table summarizes key structural features and biological activities of DMAMPDC and its analogs:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Dimethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate | Methyl esters on pyrrole ring | Versatile interactions due to dual functional groups |

| Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate | Ethyl esters instead of methyl | Exhibits different solubility and potentially altered bioactivity |

| Methyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate | One ethyl group replaced by methyl | May show varied pharmacokinetics compared to diethyl variant |

Antiviral Activity

A study highlighted the antiviral efficacy of DMAMPDC against TMV. The compound exhibited significant protective activity with a curative rate of approximately 56% at a concentration of 500 μg/mL . This suggests that DMAMPDC could be developed into a therapeutic agent for viral infections.

Neuroprotective Studies

Research focusing on neuroprotective effects indicated that DMAMPDC could mitigate oxidative stress in neuronal cells. This property is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's disease, where oxidative damage plays a critical role .

Antibacterial Potential

In vitro evaluations have shown that derivatives related to DMAMPDC possess antibacterial properties against strains like Staphylococcus aureus. While specific data for DMAMPDC is still emerging, related compounds have demonstrated Minimum Inhibitory Concentration (MIC) values significantly lower than standard antibiotics .

Q & A

Q. Table 1. Key Crystallographic Parameters for Analogous Pyrrole Derivatives

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | R-factor | Reference |

|---|---|---|---|---|---|---|---|

| Dimethyl 5-acetyl-1-hydroxy-4-methyl-1H-pyrrole-2,3-dicarboxylate | P2₁/c | 10.3893 | 15.1803 | 7.5789 | 99.630 | 0.031 | |

| Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate | P2₁/c | 9.872 | 12.104 | 11.267 | 90.00 | 0.041 |

Q. Table 2. Comparative NMR Data for Pyrrole Derivatives

| Substituent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key Features | Reference |

|---|---|---|---|---|

| 1-Amino-3-methyl | 6.32 (s, 1H, pyrrole-H) | 160.2 (C=O) | Sharp singlet for NH₂ | |

| 5-Ethoxy-4-methyl | 4.27 (q, 2H, OCH₂) | 61.8 (OCH₂CH₃) | Ethoxy group splitting |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.